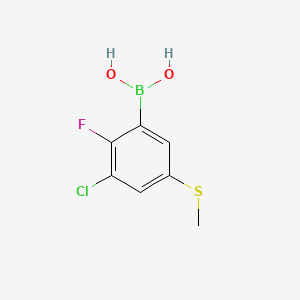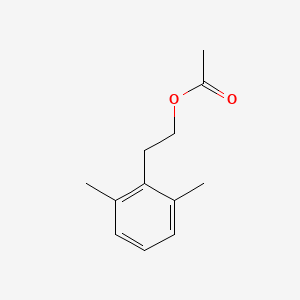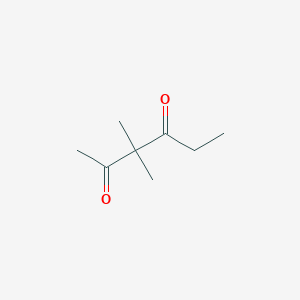
3,3-Dimethylhexane-2,4-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,3-Dimethylhexane-2,4-dione is an organic compound with the molecular formula C8H14O2. It is a β-diketone, characterized by the presence of two ketone groups at the 2nd and 4th positions of the hexane chain, with two methyl groups attached to the 3rd carbon. This compound is known for its versatility in various chemical reactions and its applications in scientific research.
準備方法
Synthetic Routes and Reaction Conditions
3,3-Dimethylhexane-2,4-dione can be synthesized through several methods. One common approach involves the Claisen condensation of acetone with isobutyraldehyde, followed by an aldol condensation and subsequent dehydration to yield the desired diketone. The reaction typically requires a strong base, such as sodium ethoxide, and is conducted under reflux conditions.
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of continuous flow reactors to optimize yield and efficiency. The process may include the use of catalysts to enhance reaction rates and selectivity. The final product is purified through distillation or recrystallization to achieve the desired purity levels.
化学反応の分析
Types of Reactions
3,3-Dimethylhexane-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the diketone into corresponding alcohols.
Substitution: The diketone can participate in nucleophilic substitution reactions, where one of the ketone groups is replaced by another functional group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines or hydrazines can be used in substitution reactions under mild acidic or basic conditions.
Major Products Formed
Oxidation: Carboxylic acids or esters.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
3,3-Dimethylhexane-2,4-dione has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry to form metal complexes, which are studied for their catalytic properties.
Biology: The compound is used in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.
Medicine: It serves as an intermediate in the synthesis of drugs and therapeutic agents.
Industry: The diketone is used in the production of polymers, resins, and other industrial chemicals.
作用機序
The mechanism of action of 3,3-Dimethylhexane-2,4-dione involves its ability to form stable chelates with metal ions. The diketone can coordinate with metal centers through its oxygen atoms, forming complexes that exhibit unique chemical and physical properties. These metal complexes can act as catalysts in various chemical reactions, enhancing reaction rates and selectivity.
類似化合物との比較
Similar Compounds
- 2,2-Dimethyl-3,5-hexanedione
- 1,1,1-Trifluoro-5,5-dimethyl-2,4-hexanedione
- 2,2,6,6-Tetramethyl-3,5-heptanedione
Uniqueness
3,3-Dimethylhexane-2,4-dione is unique due to its specific substitution pattern, which imparts distinct steric and electronic properties. This makes it particularly effective in forming stable metal complexes and participating in selective chemical reactions. Its versatility and stability make it a valuable compound in various fields of research and industry.
特性
CAS番号 |
6303-70-4 |
|---|---|
分子式 |
C8H14O2 |
分子量 |
142.20 g/mol |
IUPAC名 |
3,3-dimethylhexane-2,4-dione |
InChI |
InChI=1S/C8H14O2/c1-5-7(10)8(3,4)6(2)9/h5H2,1-4H3 |
InChIキー |
XAONNFGJDVVIIN-UHFFFAOYSA-N |
正規SMILES |
CCC(=O)C(C)(C)C(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


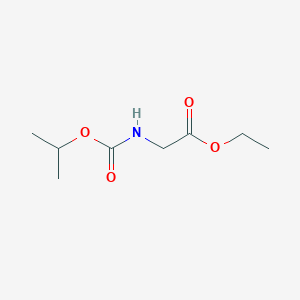
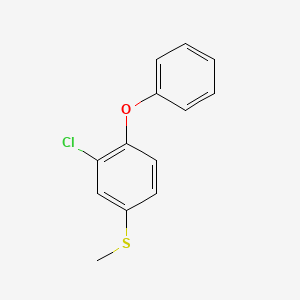
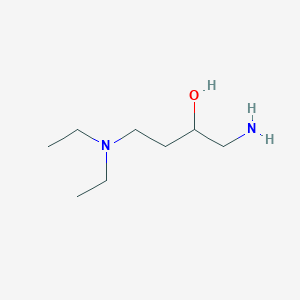


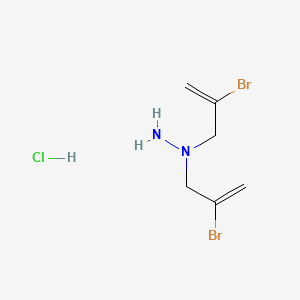
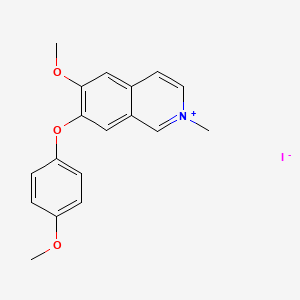
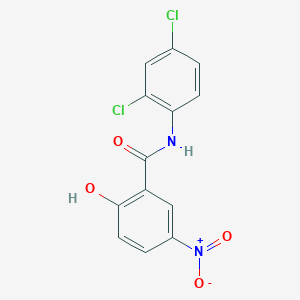
![2-Amino-4-oxo-1,7-dihydro-4H-pyrimido[4,5-B][1,4]oxazine-6-carboxylic acid](/img/structure/B14016599.png)
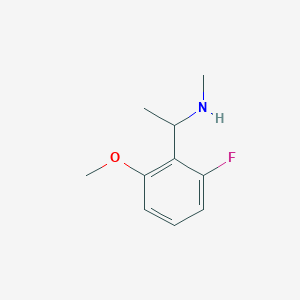
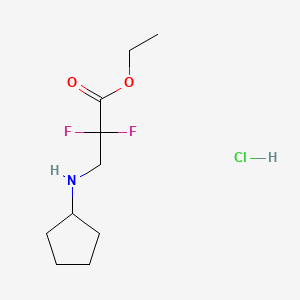
![3-Bromo-4-methoxypyrazolo[1,5-A]pyrazine](/img/structure/B14016619.png)
